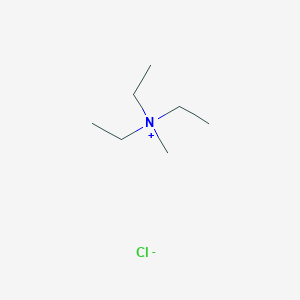

Triethylmethylammonium chloride

Description

The exact mass of the compound n,n-Diethyl-n-methylethanaminium chloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

triethyl(methyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N.ClH/c1-5-8(4,6-2)7-3;/h5-7H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIUZJTWSUGSWJI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(CC)CC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

302-57-8 (Parent) | |

| Record name | N,N-Diethyl-N-methylethanaminium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010052478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0044498 | |

| Record name | N,N-Diethyl-N-methylethanaminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10052-47-8 | |

| Record name | Triethylmethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10052-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl-N-methylethanaminium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010052478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, N,N-diethyl-N-methyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Diethyl-N-methylethanaminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanaminium, N,N-diethyl-N-methyl-, chloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIETHYL-N-METHYLETHANAMINIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0TK7K977Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Triethylmethylammonium Chloride: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylmethylammonium chloride [(C₂H₅)₃(CH₃)N]Cl is a quaternary ammonium (B1175870) salt with a wide range of applications, including as a phase-transfer catalyst in organic synthesis and as a component in the formulation of ionic liquids.[1][2][3] Its efficacy in these roles is highly dependent on its purity and well-defined chemical properties. This technical guide provides a detailed overview of the synthesis and comprehensive characterization of this compound, offering experimental protocols and data interpretation to support researchers in its preparation and quality assessment.

Synthesis of this compound

The synthesis of this compound is typically achieved through the quaternization of triethylamine (B128534) with a methylating agent. The most common and direct method involves the reaction of triethylamine with methyl chloride.

Reaction:

(C₂H₅)₃N + CH₃Cl → [(C₂H₅)₃(CH₃)N]⁺Cl⁻

An analogous procedure for the synthesis of a similar quaternary ammonium salt, triethylbenzylammonium chloride, is detailed in the patent literature and can be adapted for the synthesis of this compound.[4] This involves the reaction of triethylamine with the corresponding chloride in a suitable solvent mixture.

Experimental Protocol: Synthesis

Materials:

-

Triethylamine (Et₃N)

-

Methyl chloride (CH₃Cl) or another suitable methylating agent (e.g., methyl iodide followed by anion exchange)

-

Acetone (B3395972) (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

In a well-ventilated fume hood, dissolve triethylamine in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the solution in an ice bath.

-

Slowly bubble methyl chloride gas through the solution or add the liquid methylating agent dropwise with vigorous stirring. Caution: Methyl chloride is a toxic and flammable gas.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux for several hours to ensure the reaction goes to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product, this compound, may precipitate out of the solution.

-

If precipitation occurs, collect the solid by vacuum filtration. If the product remains in solution, the solvent can be removed under reduced pressure using a rotary evaporator.

-

Wash the crude product with cold anhydrous diethyl ether to remove any unreacted triethylamine and other organic impurities.[5]

-

Dry the purified this compound under vacuum to yield a white crystalline solid.[1]

Yield: The yield of the reaction is typically high, but will depend on the specific reaction conditions and the purity of the reagents.

Characterization of this compound

A thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. The following analytical techniques are commonly employed.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₈ClN | [3][6] |

| Molecular Weight | 151.68 g/mol | [3][6] |

| Appearance | White to off-white crystalline solid | [1][2] |

| Melting Point | 282-284 °C | [2] |

| Solubility | Soluble in water and polar organic solvents | [1] |

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Spectra are typically recorded in deuterated water (D₂O) or deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show a triplet for the methyl protons of the ethyl groups, a quartet for the methylene (B1212753) protons of the ethyl groups, and a singlet for the methyl protons directly attached to the nitrogen atom.

| Protons | Multiplicity | Approximate Chemical Shift (ppm) | Coupling Constant (J) |

| -CH₃ (from ethyl groups) | Triplet | ~1.3 | ~7 Hz |

| -CH₂- (from ethyl groups) | Quartet | ~3.3 | ~7 Hz |

| N-CH₃ (methyl group) | Singlet | ~3.1 | N/A |

¹³C NMR Spectroscopy:

The carbon NMR spectrum will show distinct signals for the methyl and methylene carbons of the ethyl groups, as well as the methyl carbon attached to the nitrogen.

| Carbon | Approximate Chemical Shift (ppm) |

| -CH₃ (from ethyl groups) | ~8 |

| -CH₂- (from ethyl groups) | ~53 |

| N-CH₃ (methyl group) | ~47 |

FTIR spectroscopy is used to identify the functional groups present in the molecule. The sample is typically prepared as a KBr pellet.[7][8][9][10]

Expected Vibrational Bands:

| Wavenumber (cm⁻¹) | Vibration |

| 2980-2850 | C-H stretching (from ethyl and methyl groups) |

| 1470-1450 | C-H bending (from ethyl and methyl groups) |

| ~1400 | C-N stretching |

Mass spectrometry is used to determine the mass-to-charge ratio of the triethylmethylammonium cation. The fragmentation pattern can provide further structural information. The primary ion observed would be the triethylmethylammonium cation [(C₂H₅)₃(CH₃)N]⁺.

Expected Fragmentation:

The fragmentation of the triethylmethylammonium cation is expected to involve the loss of alkyl groups. Common fragments would include the loss of a methyl or an ethyl radical.

| m/z | Identity of Fragment |

| 116.14 | [(C₂H₅)₃(CH₃)N]⁺ (Molecular Cation) |

| 101.12 | [(C₂H₅)₃N]⁺ (Loss of CH₃) |

| 86.10 | [(C₂H₅)₂NCH₂]⁺ (Loss of C₂H₅) |

Elemental Analysis

Elemental analysis is performed to determine the percentage composition of carbon, hydrogen, and nitrogen in the synthesized compound, which should match the theoretical values for C₇H₁₈ClN.[11][12][13][14]

| Element | Theoretical (%) |

| Carbon | 55.43 |

| Hydrogen | 11.97 |

| Nitrogen | 9.23 |

| Chlorine | 23.37 |

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of the compound.[15][16][17][18]

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA can be used to determine the decomposition temperature and to identify any residual solvent or water.

Differential Scanning Calorimetry (DSC):

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and to study any other phase transitions. The DSC thermogram should show a sharp endothermic peak corresponding to the melting point of the compound.

Visualization of Workflows

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Characterization Workflow

Caption: Analytical workflow for the characterization of this compound.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of this compound. By following the detailed experimental protocols and utilizing the provided characterization data, researchers can confidently prepare and verify the quality of this important quaternary ammonium salt for its various applications in research and industry. The provided workflows offer a clear visual representation of the key steps involved in its synthesis, purification, and analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Page loading... [wap.guidechem.com]

- 4. DD283497A7 - PROCESS FOR PREPARING TRIETHYLBENZYLAMMONIUM CHLORIDE - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. This compound | C7H18ClN | CID 82326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. shimadzu.com [shimadzu.com]

- 8. m.youtube.com [m.youtube.com]

- 9. scienceijsar.com [scienceijsar.com]

- 10. jasco-global.com [jasco-global.com]

- 11. Elemental Analysis [intertek.com]

- 12. clariant.com [clariant.com]

- 13. 耶拿分析仪器(北京)有限公司 [analytik-jena.com.cn]

- 14. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thermal Analysis | Materials Research Institute [mri.psu.edu]

- 16. researchgate.net [researchgate.net]

- 17. resolvemass.ca [resolvemass.ca]

- 18. particletechlabs.com [particletechlabs.com]

An In-depth Technical Guide to Deschloroketamine (DCK)

Authored for Researchers, Scientists, and Drug Development Professionals

CAS Registry Number: 4631-27-0 (Hydrochloride); 7063-30-1 (Free Base)

Abstract

Deschloroketamine (DCK), also known as 2'-Oxo-PCM or DXE, is a synthetic dissociative anesthetic of the arylcyclohexylamine class.[1][2] As a structural analog of ketamine, DCK is distinguished by the absence of a chlorine atom on the phenyl ring.[1][2] It has gained attention within the research community for its potential therapeutic applications and has also emerged on the illicit drug market as a recreational substance.[3][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, pharmacology, and potential uses of Deschloroketamine, with a focus on data relevant to researchers and drug development professionals.

Chemical and Physical Properties

Deschloroketamine, with the formal name 2-Phenyl-2-(methylamino)cyclohexanone, is a chiral molecule and is typically produced as a racemate.[2] It belongs to the arylcyclohexylamine class of drugs, characterized by a cyclohexane (B81311) ring bound to an aromatic ring and an amine group.[1] The structure of Deschloroketamine features a phenyl ring attached to a cyclohexane ring that is substituted with an oxo group, forming a cyclohexanone (B45756).[2] An aminomethyl chain is bound to the alpha carbon adjacent to the cyclohexanone ring.[2]

Table 1: Physicochemical Properties of Deschloroketamine

| Property | Value | Source |

| Chemical Formula | C13H17NO (Free Base) | [4] |

| Molecular Weight | 203.28 g/mol (Free Base) | [4] |

| CAS Number | 7063-30-1 (Free Base) | |

| Chemical Formula | C13H17NO • HCl (Hydrochloride) | [2] |

| Molecular Weight | 239.7 g/mol (Hydrochloride) | [5] |

| CAS Number | 4631-27-0 (Hydrochloride) | [1][2][5][6] |

| Appearance | Neat solid | [2] |

| Purity | >97% | [5] |

Synthesis

The synthesis of Deschloroketamine has been described in previously published methods.[6] A common synthetic route involves a multi-step process beginning with the reaction of benzonitrile (B105546) with cyclopentyl magnesium bromide.[6]

Experimental Protocol: Synthesis of Deschloroketamine

A general synthetic scheme for Deschloroketamine is as follows:[6]

-

Formation of Cyclopentyl Phenyl Ketone: Benzonitrile is reacted with cyclopentyl magnesium bromide in diethyl ether for 72 hours to yield cyclopentyl phenyl ketone.[6]

-

Bromination: The cyclopentyl phenyl ketone undergoes regioselective bromination to produce a bromoketone intermediate. This intermediate is often used in the subsequent step without further purification due to its instability.[6]

-

Formation of Hydroxy Imine: The bromoketone is reacted with methylamine (B109427) to form a hydroxy imine intermediate. This intermediate is also typically used crude after the removal of unreacted components.[6]

-

Microwave-Assisted Thermal Rearrangement: The crude hydroxy imine is subjected to a microwave-assisted thermal rearrangement in decalin to yield Deschloroketamine.[6]

-

Purification: The crude product is stabilized as its hydrochloride salt and purified through multiple crystallizations to obtain a chemically pure substance.[6]

Pharmacology and Mechanism of Action

While extensive research on the pharmacology of Deschloroketamine is still somewhat limited, its mechanism of action is believed to be similar to other arylcyclohexylamine dissociatives like ketamine and PCP.[1][2] The primary pharmacological target is the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate (B1630785) receptor crucial for excitatory synaptic transmission in the brain.[2]

Deschloroketamine acts as an NMDA receptor antagonist.[2][7] By blocking these receptors, it inhibits the passage of excitatory electrical signals between neurons.[2] This disruption of glutamatergic neurotransmission is thought to be the underlying cause of the dissociative, anesthetic, and hallucinogenic effects produced by the compound.[1][2] Studies in Wistar rats have shown that the antagonist activity of DCK at NMDA receptors is comparable to that of ketamine, with the S-enantiomer of DCK being more potent.[3][7]

Pharmacokinetics

Pharmacokinetic studies in Wistar rats have demonstrated that Deschloroketamine rapidly crosses the blood-brain barrier.[3][7] Maximum brain concentrations were observed at 30 minutes post-administration and remained elevated for up to 2 hours.[3][7] The pharmacokinetic profile of DCK is slightly slower than that of ketamine, which is consistent with anecdotal reports of a longer duration of action.[3][7]

Potential Uses and Research Applications

Deschloroketamine is primarily utilized as a research chemical in neuropharmacological studies. Its activity as an NMDA receptor antagonist makes it a valuable tool for investigating:

-

Neuroprotection: Understanding the role of NMDA receptors in excitotoxicity and neurodegenerative diseases.

-

Dissociative Anesthesia: Studying the mechanisms underlying dissociative states.

-

Psychiatric and Neurological Disorders: Investigating its potential, similar to ketamine, in models of depression and other mood disorders.[6]

-

Substance Abuse Potential: Evaluating its rewarding and reinforcing effects.

Some early reports and patents have suggested potential antibacterial, antifungal, viral, or protozoal infection treatment properties, as well as immunomodulatory effects at low doses, though these claims require substantial further investigation.[1]

Toxicology and Safety

Very little data exists regarding the metabolism and long-term toxicity of Deschloroketamine.[1] Anecdotal reports suggest it is more potent than ketamine.[6] In vitro cytotoxicity studies have been conducted, with the (S)-enantiomer generally exhibiting higher cytotoxicity than the (R)-enantiomer. However, at sub-IC50 concentrations, only minor effects on endoplasmic reticulum stress and mitochondrial morphology were observed in neuroblastoma cells. As with many research chemicals, it is recommended to handle Deschloroketamine with appropriate safety precautions in a laboratory setting.

Legal Status

The legal status of Deschloroketamine varies by country. It is a controlled substance in several jurisdictions, including the United Kingdom (Class B), Germany (NpSG), and Switzerland.[1] In other regions, its legal status may be less defined, and it is often sold as a "designer drug" or "research chemical".[1]

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. Deschloroketamine is a potent psychoactive substance and should be handled with extreme care and in accordance with all applicable laws and regulations.

References

- 1. Deschloroketamine Hydrochloride | CAS No- 4631-27-0 | Simson Pharma Limited [simsonpharma.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 2-(2-fluorophenyl)-2-(methylamino)-cyclohexanone,monohydrochloride | 111982-49-1 | Benchchem [benchchem.com]

- 4. Deschloroketamine - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Deschloroketamine | CAS No- 7063-30-1 | Simson Pharma Limited [simsonpharma.com]

Triethylmethylammonium Chloride: A Technical Guide to Safety and Handling for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylmethylammonium chloride (CAS No. 10052-47-8) is a quaternary ammonium (B1175870) salt with a variety of applications in research and industry. It is utilized as a phase transfer catalyst in organic synthesis and is explored in the formulation of ionic liquids.[1] Given its utility in laboratory and potential drug development settings, a thorough understanding of its safety profile and proper handling procedures is paramount. This technical guide provides a comprehensive overview of the available safety data, handling precautions, and physical and chemical properties of this compound to ensure its safe and effective use by researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4]

GHS Hazard Statements:

Pictogram:

Signal Word: Warning[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₁₈ClN | [1] |

| Molecular Weight | 151.68 g/mol | [3] |

| Appearance | White to off-white solid/powder | [4] |

| Melting Point | 282-284 °C (decomposes) | [5] |

| Solubility | Soluble in water | [1] |

| Odor | Slight ammoniacal odor | [1] |

Toxicological Information

The available information indicates the following potential health effects:

-

Ingestion: The material has not been classified as harmful by ingestion based on the lack of animal or human evidence.[2]

-

Chronic Exposure: Long-term exposure is not thought to produce chronic adverse health effects, based on animal models.[2]

It is important to note that the absence of comprehensive toxicological data does not imply that the substance is harmless. All necessary precautions should be taken to minimize exposure.

Handling Precautions and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize the risk of exposure to this compound.

Engineering Controls

-

Work in a well-ventilated area.[2]

-

Use a chemical fume hood if there is a risk of dust formation or aerosol generation.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

| PPE | Specification | Reference(s) |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | [6][8] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). | [6] |

| Protective clothing to prevent skin contact. | [6] | |

| Respiratory Protection | A NIOSH-approved respirator should be worn if dust is generated and engineering controls are not sufficient. | [2] |

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.[6]

-

Wash hands thoroughly after handling.[6]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.

-

Keep the container tightly closed when not in use.[6]

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken:

| Exposure Route | First Aid Measures | Reference(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. | [2][6] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. | [2][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [2][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. | [6] |

Accidental Release Measures

In the event of a spill, the following procedures should be followed:

-

Small Spills:

-

Wear appropriate PPE.

-

Avoid generating dust.

-

Carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.

-

Clean the spill area with a wet cloth or paper towels to remove any remaining residue.

-

-

Large Spills:

-

Evacuate the area.

-

Wear appropriate PPE, including respiratory protection.

-

Contain the spill to prevent it from entering drains or waterways.

-

Follow the same cleanup procedures as for a small spill.

-

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

Experimental Protocols and Biological Effects

A comprehensive search of the available scientific literature did not yield detailed, peer-reviewed experimental protocols for the use of this compound in a drug development context. Furthermore, there is a lack of published studies investigating its specific biological effects, mechanism of action, or any associated signaling pathways. While some related quaternary ammonium compounds, such as tetraethylammonium (B1195904), are known to have effects on ion channels, there is no direct evidence to suggest that this compound shares these properties.

Researchers using this compound are advised to develop their own detailed protocols and to conduct thorough in-vitro and in-vivo studies to determine its biological activity and toxicological profile.

Logical Workflow for Handling and Safety Assessment

The following diagram illustrates a logical workflow for the safe handling and assessment of this compound in a research setting.

References

- 1. innospk.com [innospk.com]

- 2. santos.com [santos.com]

- 3. Block of neuronal chloride channels by tetraethylammonium ion derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. innospk.com [innospk.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. The dual effect of internal tetramethylammonium ions on the open states of the sodium channel in the squid giant axon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

Solubility of Triethylmethylammonium chloride in organic solvents

An In-depth Technical Guide to the Solubility of Triethylmethylammonium Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (TEMAC) is a quaternary ammonium (B1175870) salt with a wide range of applications in organic synthesis, catalysis, and as a phase transfer catalyst. Its effectiveness in these applications is often dictated by its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative solubility information, a detailed experimental protocol for quantitative solubility determination, and the factors influencing its solubility profile.

Chemical Structure and Properties:

-

Chemical Name: this compound

-

Synonyms: N,N,N-Triethyl-N-methylammonium chloride, Methyltriethylammonium chloride[1]

-

CAS Number: 10052-47-8

-

Molecular Formula: C₇H₁₈ClN[1]

-

Molecular Weight: 151.68 g/mol [1]

-

Appearance: White to off-white crystalline solid

-

Melting Point: 282-284 °C[2]

Solubility Profile

Quantitative solubility data for this compound in a range of common organic solvents is not extensively reported in publicly available literature. However, qualitative assessments indicate that it is soluble in water and various organic solvents.

Qualitative Solubility

Based on the general principles of solubility for quaternary ammonium salts, which are ionic compounds, the following qualitative solubility profile can be expected:

-

High Solubility: in polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF). The polarity of these solvents allows for effective solvation of the triethylmethylammonium cation and the chloride anion.

-

Moderate to Low Solubility: in solvents of intermediate polarity (e.g., acetone, acetonitrile, chloroform).

-

Insoluble or Sparingly Soluble: in nonpolar solvents (e.g., hexane, toluene, diethyl ether).

For a related compound, triethylamine hydrochloride , qualitative data indicates it is "very soluble" in ethanol (B145695) and chloroform.[3][4] While this provides some context, it is important to note that this is a different compound, and experimental verification for this compound is necessary.

Quantitative Solubility Data

Due to the lack of specific quantitative data in the literature, the following table is provided for researchers to populate with their own experimentally determined values. The subsequent section details a robust protocol for obtaining this data.

| Organic Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility ( g/100 g solvent) at 25 °C |

| Methanol | CH₃OH | 32.7 | |

| Ethanol | C₂H₅OH | 24.5 | |

| Acetone | C₃H₆O | 20.7 | |

| Acetonitrile | C₂H₃N | 37.5 | |

| Chloroform | CHCl₃ | 4.81 | |

| Dichloromethane | CH₂Cl₂ | 9.08 | |

| Tetrahydrofuran (THF) | C₄H₈O | 7.5 | |

| Toluene | C₇H₈ | 2.38 | |

| n-Hexane | C₆H₁₄ | 1.88 | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 36.7 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in organic solvents, based on the isothermal shake-flask method.[5]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.0001 g)

-

Thermostatic water bath or incubator with temperature control (± 0.1 °C)

-

Glass vials or flasks with airtight seals

-

Magnetic stirrer and stir bars

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC, IC, or gravimetric analysis)

Experimental Workflow

The overall experimental workflow for determining the solubility is depicted in the following diagram:

Detailed Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known mass or volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a thermostatic bath set to the desired temperature (e.g., 25 °C).

-

-

Equilibration:

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, but the optimal time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).[5]

-

-

Sampling and Filtration:

-

Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle for at least 1-2 hours at the constant experimental temperature.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

-

Immediately filter the withdrawn sample through a syringe filter that is chemically resistant to the solvent to remove any suspended microcrystals.

-

-

Quantification of Solute:

-

Accurately determine the mass of the filtered aliquot.

-

Evaporate the solvent from the aliquot under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the salt) and weigh the remaining solid this compound.

-

Alternatively, dilute the aliquot with a suitable solvent and determine the concentration of the triethylmethylammonium cation or the chloride anion using a calibrated analytical method such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., evaporative light scattering detector) or Ion Chromatography (IC).

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula for gravimetric analysis: Solubility ( g/100 g solvent) = (mass of residue / mass of solvent) * 100 where the mass of the solvent is the mass of the aliquot minus the mass of the residue.

-

If an analytical technique is used, calculate the solubility based on the determined concentration and the density of the solvent.

-

The logical relationship for the decision-making process in the experimental protocol is outlined below:

Factors Influencing Solubility

The solubility of this compound is influenced by several key factors:

-

Solvent Polarity: As a salt, it is more soluble in polar solvents that can effectively solvate the cation and anion through ion-dipole interactions.

-

Temperature: For most solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic. However, this should be determined experimentally for each solvent system.

-

Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can influence solubility. The chloride anion can act as a hydrogen bond acceptor.

-

Lattice Energy of the Salt: The strength of the ionic interactions in the crystal lattice of this compound must be overcome by the solvation energy for dissolution to occur.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is sparse in the literature, its properties as a quaternary ammonium salt suggest a preference for polar solvents. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a reliable framework for their determination. Understanding the solubility of this versatile compound is essential for optimizing its use in research, drug development, and industrial processes.

References

- 1. This compound | C7H18ClN | CID 82326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 10052-47-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. triethylammonium chloride [chemister.ru]

- 4. Triethylamine hydrochloride | C6H15N.ClH | CID 11130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. path.web.ua.pt [path.web.ua.pt]

An In-depth Technical Guide on the Molecular Structure and Bonding of Triethylmethylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and bonding of triethylmethylammonium chloride (TEMAC). The document details the ionic and covalent interactions within the molecule, supported by available physicochemical data. While a complete, publicly available crystal structure for this compound is not available, this guide leverages data from the closely related compound, triethylammonium (B8662869) chloride, to provide quantitative insights into the geometry of the triethylammonium moiety. Furthermore, detailed, generalized experimental protocols for the characterization of such quaternary ammonium (B1175870) salts are provided.

Introduction

This compound, with the chemical formula C7H18ClN, is a quaternary ammonium salt.[1] It consists of a central, positively charged nitrogen atom covalently bonded to three ethyl groups and one methyl group. This cationic species, triethylmethylammonium ([N(CH2CH3)3(CH3)]+), forms an ionic bond with a chloride anion (Cl-).[1][2][3] TEMAC is a white crystalline solid and sees use as a phase-transfer catalyst in organic synthesis and as a component in the formation of ionic liquids.[1][2] Understanding its molecular structure is crucial for elucidating its chemical reactivity and physical properties, which is of significant interest in various research and development applications, including drug formulation and material science.

Molecular Structure and Bonding

The molecular structure of this compound is characterized by both covalent and ionic bonding.

Covalent Bonding: Within the triethylmethylammonium cation, the central nitrogen atom is sp3 hybridized, forming four single covalent bonds with carbon atoms: one with the methyl group and three with the methylene (B1212753) carbons of the ethyl groups. The arrangement of these four groups around the nitrogen atom is expected to be tetrahedral. The carbon-carbon single bonds within the ethyl groups and the carbon-hydrogen single bonds are also covalent.

Ionic Bonding: A strong electrostatic attraction exists between the positively charged triethylmethylammonium cation and the negatively charged chloride anion. This ionic bond is the primary interaction holding the compound together in its crystalline lattice.

A diagram illustrating the ionic and covalent bonding in this compound is presented below.

Caption: Bonding diagram of this compound.

Physicochemical and Structural Data

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C7H18ClN | [1] |

| Molecular Weight | 151.68 g/mol | [1][4] |

| CAS Number | 10052-47-8 | [1] |

| Appearance | White crystalline solid | [1][2] |

Table 2: Crystallographic Data for Triethylammonium Chloride (CAS: 554-68-7)

| Parameter | Value | Reference |

| Crystal System | Trigonal | [5] |

| Space Group | P 3 1 c | [5] |

| Unit Cell Dimensions | ||

| a | 8.2542 Å | [5] |

| b | 8.2542 Å | [5] |

| c | 6.9963 Å | [5] |

| α | 90.00° | [5] |

| β | 90.00° | [5] |

| γ | 120.00° | [5] |

Note: This data is for triethylammonium chloride and is provided as a reference for the likely packing and dimensions of a similar trialkylammonium cation.

Experimental Protocols

The structural and bonding characteristics of this compound can be determined using a variety of analytical techniques. Below are detailed, generalized methodologies for key experiments.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid, providing precise bond lengths, bond angles, and unit cell dimensions.[6]

Methodology:

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetonitrile, or a mixture). The process is carried out in a vibration-free environment over several days or weeks.

-

Crystal Mounting: A single, well-formed crystal with dimensions typically in the range of 0.1-0.3 mm is selected and mounted on a goniometer head using a cryo-loop and cryo-protectant (e.g., paratone-N oil).

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected diffraction intensities are integrated, scaled, and corrected for absorption. The space group is determined from the systematic absences in the diffraction pattern.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. The structural model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.

The logical workflow for single-crystal X-ray diffraction is depicted below.

Caption: Single-Crystal X-ray Diffraction Workflow.

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of this compound in solution.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., Deuterium Oxide, D₂O, or Chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition:

-

¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include the number of scans, relaxation delay, and pulse width.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to obtain singlets for each unique carbon atom.

-

-

Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts (δ) of the signals are referenced to the solvent or TMS peak. The integration of the ¹H NMR signals provides the ratio of protons of each type, and the splitting patterns (multiplicity) give information about neighboring protons. The number of signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms.

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of the functional groups and the overall molecular structure.

Methodology:

-

Sample Preparation:

-

FTIR: A small amount of the solid sample can be mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid powder.

-

Raman: The crystalline sample is placed directly in the path of the laser beam of the Raman spectrometer.

-

-

Data Acquisition:

-

FTIR: The FTIR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or the KBr pellet is also recorded and subtracted from the sample spectrum.

-

Raman: The Raman spectrum is excited using a monochromatic laser source (e.g., 532 nm or 785 nm). The scattered light is collected and analyzed to generate the spectrum.

-

-

Spectral Analysis: The positions, shapes, and intensities of the absorption bands (FTIR) or scattered peaks (Raman) are analyzed and assigned to specific molecular vibrations (e.g., C-H stretching, C-N stretching, C-C stretching, and various bending modes).

Conclusion

References

- 1. guidechem.com [guidechem.com]

- 2. Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 10052-47-8: this compound [cymitquimica.com]

- 4. This compound | C7H18ClN | CID 82326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Triethyl ammonium chloride | C6H16ClN | CID 11400807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

The Dawn of a Cationic Revolution: A Technical Guide to the Discovery and History of Quaternary Ammonium Salts

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and rich history of quaternary ammonium (B1175870) salts (QACs), from their initial synthesis to their evolution as indispensable tools in modern research and medicine. We delve into the foundational experiments that first unveiled their potent antimicrobial properties, providing detailed protocols and quantitative data to offer a comprehensive resource for today's scientific community. This guide illuminates the logical progression of scientific inquiry that established QACs as a cornerstone of disinfectant and antiseptic applications.

A Historical Overview: From Serendipity to a New Class of Biocides

The journey of quaternary ammonium salts from chemical curiosities to essential antimicrobial agents is a testament to scientific observation and systematic investigation. The early 20th century marked the genesis of this class of compounds, with pivotal discoveries laying the groundwork for their widespread application.

In 1916, the Rockefeller Institute bore witness to the first significant report on the bactericidal properties of quaternary ammonium salts.[1] Jacobs and Heidelberger, in their foundational work, synthesized and studied a series of these compounds, noting their ability to kill bacteria.[2] However, it was not until 1935 that the profound potential of QACs as germicides was formally recognized and brought to the forefront of the scientific community.[1] This recognition was largely due to the work of Gerhard Domagk, who demonstrated that attaching a long-chain aliphatic group to the quaternary nitrogen atom significantly enhanced the compound's biocidal properties.[3] Domagk's research led to the development of the first commercially available QAC, benzalkonium chloride, which was initially introduced as a safer alternative to carbolic acid for skin and surgical antisepsis.[1]

This pioneering work with benzalkonium chloride, considered the first generation of QACs, opened the floodgates for further research and development.[4] Subsequent generations of QACs were developed with improved efficacy, greater hard water tolerance, and a broader spectrum of antimicrobial activity. The second generation saw modifications to the aromatic ring of benzalkonium chloride, such as the introduction of an ethyl group.[4] The third generation emerged from the synergistic combination of first and second-generation QACs, offering enhanced biocidal activity and detergency with reduced toxicity.[4] The fourth generation , known as "twin-chain" or "dual-chain" quats like didecyldimethylammonium chloride (DDAC), represented a significant leap forward with superior germicidal performance and increased tolerance to organic loads.[4] The fifth generation comprises mixtures of fourth-generation compounds with first-generation QACs to achieve an even broader range of action against microorganisms.[5]

The fundamental synthesis of these compounds is achieved through the quaternization of tertiary amines with an alkylating agent, a reaction often referred to as the Menshutkin reaction.[6][7] This process forms a positively charged nitrogen atom bonded to four organic groups, a key structural feature responsible for their surface-active and antimicrobial properties.[8]

The Chemistry of Quaternary Ammonium Salts: Synthesis and Characterization

The synthesis of quaternary ammonium salts primarily involves the Menschutkin reaction , a nucleophilic substitution reaction where a tertiary amine is alkylated by an alkyl halide.[7] The general reaction scheme is as follows:

R₃N + R'X → [R₃NR']+X⁻

Where R represents alkyl or aryl groups on the tertiary amine, and R'X is the alkylating agent with X being a halide.

Experimental Protocols for the Synthesis of Representative QACs

The following protocols provide a detailed methodology for the synthesis of key quaternary ammonium salts, representing different historical and structural classes.

Protocol 1: Synthesis of Benzalkonium Chloride (A First-Generation QAC)

This protocol is based on the foundational principles of the Menschutkin reaction for the synthesis of the first widely used QAC.

Materials:

-

N,N-dimethyl-C₁₂-C₁₆-alkylamine (a mixture of long-chain tertiary amines)

-

Benzyl (B1604629) chloride

-

Ethanol (solvent)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask, dissolve the N,N-dimethyl-C₁₂-C₁₆-alkylamine in ethanol.

-

Add an equimolar amount of benzyl chloride to the solution.

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) with continuous stirring.

-

Maintain the reflux for 4-6 hours to ensure the completion of the reaction.

-

After reflux, cool the reaction mixture to room temperature.

-

The solvent (ethanol) can be removed under reduced pressure to yield the benzalkonium chloride product.

-

The final product is typically a viscous liquid or a gelatinous solid.

Purification: The crude product can be purified by washing with a non-polar solvent like petroleum ether to remove any unreacted starting materials.[9]

Protocol 2: Synthesis of Didecyldimethylammonium Chloride (DDAC) (A Fourth-Generation QAC)

This protocol outlines the synthesis of a twin-chain quaternary ammonium salt with enhanced biocidal efficacy.

Materials:

-

Didecylmethyl tertiary amine

-

Methyl chloride

-

Ethanol or isopropanol (B130326) (solvent)

-

Sodium carbonate (catalyst)

-

High-pressure reactor

Procedure:

-

Dissolve didecylmethyl tertiary amine and a catalytic amount of sodium carbonate in the alcohol solvent within a high-pressure reactor.

-

Introduce methyl chloride into the reactor. The molar ratio of didecylmethyl tertiary amine to methyl chloride should be approximately 1:1.

-

Heat the reactor to a temperature of 75-95 °C under a pressure of ≤ 0.18 MPa.

-

Maintain these conditions with stirring for 4-6 hours.

-

After the initial reaction period, continue to heat at 80-90 °C for an additional 2-3 hours to ensure complete reaction.

-

Cool the reactor and vent any excess pressure.

-

The resulting solution contains didecyldimethylammonium chloride. The solvent can be partially or fully removed depending on the desired concentration.

Characterization Data

The synthesized quaternary ammonium salts are characterized using various spectroscopic techniques to confirm their structure and purity.

Table 1: Spectroscopic Data for a Representative Benzalkonium Chloride Analog

| Spectroscopic Technique | Characteristic Peaks/Signals |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group, the methyl groups attached to the nitrogen, and the long alkyl chains. |

| ¹³C NMR | Resonances for the carbons of the aromatic ring, the methyl groups, and the aliphatic carbons of the long chains. |

| FT-IR (cm⁻¹) | C-H stretching vibrations of the alkyl chains, aromatic C-H stretching, and C-N stretching bands. |

Note: Specific chemical shifts and peak positions will vary depending on the exact alkyl chain length distribution and the solvent used for analysis.

Antimicrobial Efficacy: A Quantitative Assessment

The primary application of quaternary ammonium salts stems from their potent antimicrobial activity. This efficacy is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Experimental Protocol for Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and high-throughput technique for determining the MIC of antimicrobial agents.

Materials:

-

96-well microtiter plates

-

Bacterial culture (e.g., Escherichia coli, Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Stock solution of the quaternary ammonium salt

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Grow the bacterial culture in CAMHB to the mid-logarithmic phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Serial Dilution of QAC: Prepare a two-fold serial dilution of the QAC stock solution in CAMHB directly in the 96-well plate. This will create a range of concentrations to test.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted QAC. Include a positive control well (broth and inoculum, no QAC) and a negative control well (broth only).

-

Incubation: Incubate the microtiter plate at 37 °C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the QAC at which there is no visible turbidity (i.e., no bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Comparative Antimicrobial Activity

The antimicrobial efficacy of quaternary ammonium salts has evolved through successive generations. The following table summarizes representative MIC values for different generations of QACs against common Gram-positive and Gram-negative bacteria.

Table 2: Minimum Inhibitory Concentration (MIC) of Different Generations of QACs

| Quaternary Ammonium Salt (Generation) | Escherichia coli (Gram-negative) MIC (µg/mL) | Staphylococcus aureus (Gram-positive) MIC (µg/mL) |

| Benzalkonium Chloride (1st Gen) | 10 - 50 | 1 - 10 |

| Cetylpyridinium Chloride (1st Gen) | 20 - 100 | 1 - 5 |

| Didecyldimethylammonium Chloride (4th Gen) | 2 - 10 | 0.5 - 5 |

| Fifth Generation Blend (e.g., DDAC + BAC) | 1 - 5 | 0.25 - 2 |

Note: MIC values can vary depending on the specific strain, testing conditions, and the exact composition of the QAC mixture.

Mechanism of Action: Disrupting the Microbial Fortress

The antimicrobial action of quaternary ammonium salts is primarily attributed to their ability to disrupt the cell membrane of microorganisms. This process can be visualized as a multi-step signaling and interaction pathway.

Signaling Pathway of QAC-Induced Cell Death

The positively charged headgroup of the QAC molecule is electrostatically attracted to the negatively charged components of the bacterial cell surface, such as phospholipids (B1166683) and teichoic acids.[10] This initial binding is followed by the insertion of the hydrophobic alkyl chains into the lipid bilayer of the cell membrane.[1] This insertion disrupts the ordered structure of the membrane, leading to a loss of its integrity and an increase in permeability.[1] The compromised membrane can no longer effectively regulate the passage of substances, resulting in the leakage of essential intracellular components like potassium ions, nucleotides, and enzymes.[1] This ultimately leads to the cessation of vital metabolic processes and cell death.[1] At higher concentrations, QACs can also cause the complete solubilization of the cell membrane.[10] Furthermore, once inside the cell, QACs can interfere with intracellular targets, including enzymes and DNA, further contributing to their bactericidal effect.[11]

Caption: Signaling pathway of QAC-induced bacterial cell death.

Experimental and Logical Workflows

To provide a clear and reproducible framework for researchers, the following workflows outline the key experimental and logical processes involved in the study of quaternary ammonium salts.

Experimental Workflow: Synthesis and Characterization of a QAC

This workflow details the step-by-step process from the initial synthesis to the final characterization of a quaternary ammonium salt.

Caption: Experimental workflow for QAC synthesis and characterization.

Logical Workflow: From Discovery to Application

This diagram illustrates the logical progression of scientific inquiry that led to the widespread application of quaternary ammonium salts as antimicrobial agents.

Caption: Logical workflow from the discovery to the application of QACs.

Conclusion

The discovery and subsequent development of quaternary ammonium salts represent a significant milestone in the history of antimicrobial chemistry. From the early observations at the Rockefeller Institute to the sophisticated multi-component formulations of today, the journey of QACs has been driven by a deep understanding of their chemical properties and biological activity. This technical guide has provided a comprehensive overview of this history, complete with detailed experimental protocols, quantitative data, and visual representations of key processes. It is our hope that this resource will serve as a valuable tool for researchers, scientists, and drug development professionals as they continue to explore and innovate in the field of antimicrobial science.

References

- 1. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]

- 2. rupress.org [rupress.org]

- 3. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters | EBSCO Research [ebsco.com]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Benzalkonium chloride - Wikipedia [en.wikipedia.org]

- 6. chemmate.co.nz [chemmate.co.nz]

- 7. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

Triethylmethylammonium Chloride: A Versatile Precursor for Ionic Liquid Synthesis in Pharmaceutical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylmethylammonium chloride ([N2221][Cl]), a quaternary ammonium (B1175870) salt, is emerging as a valuable and versatile precursor in the synthesis of task-specific ionic liquids (ILs). Its favorable physicochemical properties, including good solubility in various solvents, make it an excellent starting material for the preparation of a diverse range of ILs through anion exchange reactions.[1] This guide provides a comprehensive overview of the synthesis of ionic liquids from this compound, their physicochemical properties, and their potential applications in the pharmaceutical and drug development sectors. Ionic liquids are increasingly being investigated to address challenges in drug delivery, such as improving the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[2][3]

Physicochemical Properties of this compound

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 10052-47-8 | [1] |

| Molecular Formula | C7H18ClN | [1] |

| Molecular Weight | 151.68 g/mol | [1] |

| Melting Point | 282-284 °C | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in water and various organic solvents | [1] |

Synthesis of Ionic Liquids from this compound

The primary method for synthesizing a variety of ionic liquids from this compound is through an anion exchange reaction, also known as metathesis.[4] This process involves replacing the chloride anion with a different anion, thereby tuning the physicochemical properties of the resulting ionic liquid.

General Principles of Anion Exchange

Anion exchange can be achieved through several methods, with the most common being:

-

Metathesis with a Metal Salt: This involves reacting this compound with a metal salt containing the desired anion. The reaction is typically driven by the precipitation of an insoluble metal halide (e.g., AgCl, NaCl), which can be removed by filtration.

-

Using an Anion Exchange Resin: This method involves passing a solution of this compound through an anion exchange resin that has been pre-loaded with the desired anion.

The choice of method depends on the desired anion, the required purity of the final product, and the scalability of the synthesis.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of analogous quaternary ammonium ionic liquids and can be applied to this compound.

This protocol is adapted from the synthesis of benzyl-triethyl-ammonium acetate (B1210297).[4]

Materials:

-

This compound

-

Sodium acetate

-

Acetone (B3395972) (anhydrous)

Procedure:

-

Dissolve 1 mole equivalent of this compound and 1 mole equivalent of sodium acetate in anhydrous acetone.

-

Stir the mixture at 50-60 °C for 1 hour.[4]

-

A white precipitate of sodium chloride will form.

-

Filter the mixture to remove the solid sodium chloride.

-

Remove the acetone from the filtrate under reduced pressure using a rotary evaporator to yield the triethylmethylammonium acetate ionic liquid.

-

Dry the resulting ionic liquid under vacuum to remove any residual solvent.

This protocol is based on the synthesis of methylammonium (B1206745) dicyanamide (B8802431).

Materials:

-

This compound

-

Silver dicyanamide

-

Dry diethyl ether

Procedure:

-

In a moisture-free environment (e.g., under an inert atmosphere), suspend 1 mole equivalent of silver dicyanamide in dry diethyl ether.

-

Add a solution of 1 mole equivalent of this compound in a minimal amount of a suitable dry solvent (e.g., acetonitrile) dropwise to the silver dicyanamide suspension with vigorous stirring.

-

A precipitate of silver chloride will form immediately.

-

Continue stirring the reaction mixture at room temperature for several hours to ensure complete reaction.

-

Filter the mixture to remove the silver chloride precipitate.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the triethylmethylammonium dicyanamide ionic liquid.

-

Dry the product under high vacuum.

Physicochemical Properties of Triethylmethylammonium-Based Ionic Liquids

Table 2: Physicochemical Properties of Analogous Quaternary Ammonium Bis(trifluoromethylsulfonyl)imide Ionic Liquids

| Cation | Anion | Melting Point (°C) | Density (g/cm³) | Conductivity (mS/cm) | Reference(s) |

| Tributylmethylammonium | [NTf2]- | 27 | 1.276 | 0.48 (at 30 °C) | [5] |

| Triethylsulfonium | [NTf2]- | -35.5 | - | ~6.0 | [6] |

Table 3: Physicochemical Properties of Analogous Dicyanamide-Based Ionic Liquids

| Cation | Anion | Viscosity (cP at 298 K) | Conductivity (mS/cm at 298 K) | Reference(s) |

| 1-Butyl-3-methylimidazolium | [N(CN)2]- | 29 | 16.7 | [7] |

| Tributyl(ethyl)ammonium | [N(CN)2]- | 114 | 2.9 | [7] |

Applications in Drug Development

The tunable nature of ionic liquids makes them highly attractive for various applications in the pharmaceutical field. By starting with a common precursor like this compound, a library of ILs with varying properties can be synthesized to address specific challenges in drug development.

Enhancing Drug Solubility and Bioavailability

A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients, which can limit their bioavailability.[2] Ionic liquids can act as effective solvents or co-solvents to enhance the solubility of these problematic compounds.[3] The ability to tailor the anion of a triethylmethylammonium-based IL allows for the optimization of its interaction with a specific drug molecule, thereby maximizing its solubilizing capacity.

Formation of Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs)

A promising strategy in pharmaceutical sciences is the formation of API-ILs, where the active pharmaceutical ingredient itself is part of the ionic liquid structure, either as the cation or the anion.[2][8] This approach can lead to liquid forms of solid drugs, overcoming issues related to polymorphism and improving dissolution rates.[2] Triethylmethylammonium-based ILs can be designed to incorporate drug molecules as the anion, potentially leading to novel drug formulations with enhanced therapeutic properties.

Conclusion

This compound is a readily accessible and versatile precursor for the synthesis of a wide array of ionic liquids. The straightforward nature of anion exchange reactions allows for the systematic tuning of the physicochemical properties of the resulting ILs. While further research is needed to fully characterize a broad range of triethylmethylammonium-based ionic liquids and explore their specific applications, the potential for these compounds in addressing key challenges in drug development, particularly in enhancing the solubility and bioavailability of APIs, is significant. This guide provides a foundational understanding for researchers and professionals looking to leverage this promising class of materials in their work.

References

- 1. TRIBUTYLMETHYLAMMONIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE | 405514-94-5 [chemicalbook.com]

- 2. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jestec.taylors.edu.my [jestec.taylors.edu.my]

- 5. Tributylmethylammonium bis(trifluoromethylsulfonyl)imide | C15H30F6N2O4S2 | CID 44630019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Triethylsulfonium bis(trifluoromethanesulfonyl)imide | C8H15F6NO4S3 | CID 16211135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Frontiers | Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids [frontiersin.org]

- 8. The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications [mdpi.com]

Thermal Decomposition of Triethylmethylammonium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of Triethylmethylammonium chloride. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize quaternary ammonium (B1175870) salts in their work. This document details the thermal stability of this compound, outlines the experimental protocols for its analysis, and discusses the potential decomposition pathways.

Core Data

The thermal properties of this compound are critical for its handling, storage, and application in various chemical processes. The following table summarizes the key quantitative data available for this compound.

| Property | Value | Source(s) |

| Melting Point | 282-284 °C | [1] |

| Decomposition Temperature | 239-243 °C (decomposes) | |

| Molecular Formula | C₇H₁₈ClN | [1] |

| Molecular Weight | 151.68 g/mol | [1] |

Experimental Protocols

The determination of the thermal decomposition temperature of this compound is typically performed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide valuable information about the material's thermal stability and the energetics of its decomposition.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

A simultaneous TGA/DSC analysis is the preferred method for characterizing the thermal decomposition of this compound. A detailed experimental protocol, based on methodologies used for similar tetraalkylammonium salts, is provided below.[2]

Instrumentation:

-

A simultaneous thermal analyzer (TGA/DSC) is used, such as a TA Instruments SDT Q600.[2]

Experimental Conditions:

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed into an appropriate sample pan (e.g., alumina).

-

Atmosphere: The analysis is conducted under an inert atmosphere to prevent oxidative decomposition. High-purity nitrogen gas is typically used with a flow rate of 100 mL/min.[2]

-

Temperature Program:

-

Data Analysis: The TGA data is recorded as the percentage of mass loss as a function of temperature. The onset temperature of decomposition is determined from the TGA curve. The DSC data is recorded as the heat flow as a function of temperature, allowing for the identification of endothermic or exothermic decomposition events.

Thermal Decomposition Pathways

The thermal decomposition of quaternary ammonium salts, such as this compound, can proceed through several pathways. The two most prominent mechanisms are the Hofmann elimination and nucleophilic substitution. The specific pathway and resulting products can be influenced by factors such as the structure of the cation and the nature of the counter-ion.

The primary decomposition products of this compound are predicted based on the established mechanisms for similar quaternary ammonium compounds. For instance, the thermal decomposition of tetraethylammonium (B1195904) chloride is known to yield triethylamine (B128534) and ethene via a Hofmann elimination reaction.[3]

Figure 1. Predicted thermal decomposition pathways of this compound.

Hofmann Elimination

The Hofmann elimination is a classic reaction of quaternary ammonium hydroxides that results in the formation of an alkene and a tertiary amine. In the case of this compound, the decomposition would likely proceed via a similar E2 mechanism, with the chloride ion acting as the base. The "Hofmann rule" predicts that the major alkene product will be the least substituted one. Therefore, the expected products are ethene and triethylamine.

Nucleophilic Substitution

Alternatively, the chloride ion can act as a nucleophile and attack one of the alkyl groups attached to the nitrogen atom in an Sₙ2 reaction. This would lead to the displacement of a neutral tertiary amine. There are two potential sites for nucleophilic attack on the Triethylmethylammonium cation: the methyl group and the ethyl groups.

-

Attack at the methyl group: This would yield methyl chloride and triethylamine.

-

Attack at an ethyl group: This would result in the formation of ethyl chloride and diethylmethylamine.

The relative likelihood of these substitution reactions depends on the steric hindrance around the alkyl groups.

Experimental Workflow for Product Identification

To definitively identify the thermal decomposition products of this compound, a Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) analysis is the most suitable technique.[4][5] This method involves the controlled thermal decomposition of the sample followed by the separation and identification of the volatile products.

Figure 2. Experimental workflow for Py-GC-MS analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Tetraethylammonium chloride - Wikipedia [en.wikipedia.org]

- 4. Simultaneous analysis of quaternary ammonium cations and corresponding halide counterions by pyrolysis gas chromatography / mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

A Technical Guide to the Hygroscopic Nature of Triethylammonium Salts for Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylammonium (B8662869) salts are a class of organic compounds frequently utilized in pharmaceutical development as counterions for acidic active pharmaceutical ingredients (APIs). Their physicochemical properties, including hygroscopicity, play a critical role in the stability, manufacturability, and overall performance of the final drug product. This technical guide provides an in-depth overview of the hygroscopic nature of triethylammonium salts, focusing on the experimental methodologies for its characterization. While specific quantitative data for water sorption of various triethylammonium salts are not extensively available in the public domain, this guide furnishes detailed protocols for established analytical techniques, namely Dynamic Vapor Sorption (DVS) and the saturated salt solution method. These protocols are intended to empower researchers to generate the necessary data for their specific triethylammonium salt of interest. Furthermore, this document presents a qualitative summary of the hygroscopic properties of common triethylammonium salts and visual workflows to guide the experimental process.

Introduction to Hygroscopicity in Pharmaceutical Salts

Hygroscopicity is the propensity of a solid material to absorb or adsorb moisture from the surrounding atmosphere[1][2]. For pharmaceutical salts, the degree of hygroscopicity is a critical quality attribute that can significantly influence:

-

Physical Stability: Moisture uptake can lead to physical changes such as deliquescence, caking, and alterations in crystal structure (polymorphism)[3].

-

Chemical Stability: The presence of water can accelerate degradation pathways, particularly for moisture-sensitive APIs[3].

-

Manufacturing Processes: Changes in the physical properties of the salt due to water sorption can affect powder flow, compaction, and dissolution characteristics[4].

-

Storage and Packaging: Highly hygroscopic materials necessitate more stringent control over storage conditions and may require specialized packaging[5].

Given these implications, a thorough understanding and quantification of the hygroscopic nature of a new salt form, such as a triethylammonium salt, is a fundamental aspect of preformulation studies in drug development[2].

Hygroscopic Properties of Common Triethylammonium Salts: A Qualitative Overview